![molecular formula C21H19NO4 B4236499 1-(4-methoxyphenyl)-2,6,7-trimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4236499.png)
1-(4-methoxyphenyl)-2,6,7-trimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Overview
Description
1-(4-methoxyphenyl)-2,6,7-trimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione, also known as DT-13, is a synthetic compound that belongs to the class of chromenopyrroles. It has been reported to have various biological activities, including anticancer, anti-inflammatory, and antifungal properties. The purpose of
Scientific Research Applications
- The chromeno[2,3-c]pyrrole scaffold serves as a privileged structural motif in drug discovery. Researchers have investigated derivatives of this compound for their potential as antitumor agents, antioxidants, and inhibitors of viral proteases .
- The unique pyrano[2,3-c]pyrrole bicyclic skeleton found in this compound has demonstrated antioxidant activity and inhibitory effects against the Main protease (Mpro) of the novel SARS-CoV-2 virus .
- As mentioned earlier, 1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione has shown inhibitory activity against the Mpro of SARS-CoV-2, making it a potential candidate for antiviral drug development .
- Researchers have explored the biological effects of this compound, including its impact on cellular processes, protein kinases, and DNA polymerases .
- The compound’s photophysical characteristics have been studied, particularly its behavior in different media. Understanding its photostability and fluorescence properties is essential for potential applications in imaging and sensing .
Medicinal Chemistry and Drug Discovery
Antiviral Properties
Biological Studies
Photophysical Applications
Synthetic Methodology Development
properties
IUPAC Name |
1-(4-methoxyphenyl)-2,6,7-trimethyl-1H-chromeno[2,3-c]pyrrole-3,9-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO4/c1-11-9-15-16(10-12(11)2)26-20-17(19(15)23)18(22(3)21(20)24)13-5-7-14(25-4)8-6-13/h5-10,18H,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVSUCOVEMQFCBC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC3=C(C2=O)C(N(C3=O)C)C4=CC=C(C=C4)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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